7-chloro-4-phenylfuro[2,3-d]pyridazine

Synthetic Chemistry Medicinal Chemistry Nucleophilic Aromatic Substitution

Researchers developing kinase inhibitors often face regioisomeric mixtures when using symmetrical dichloro scaffolds. 7-Chloro-4-phenylfuro[2,3-d]pyridazine solves this with a single, unambiguous reactive handle at the 7-position for clean SNAr derivatization. This allows systematic SAR exploration at a critical vector, avoiding purification challenges and enabling the focused library synthesis required for programs inspired by the clinical candidate telatinib. Ideal for creating novel, patentable chemical probes. - Single 7-chloro handle for chemoselective conjugation - Enables regioisomerically pure SAR libraries - Core scaffold of clinically validated kinase inhibitors

Molecular Formula C12H7ClN2O
Molecular Weight 230.65 g/mol
Cat. No. B8563125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-chloro-4-phenylfuro[2,3-d]pyridazine
Molecular FormulaC12H7ClN2O
Molecular Weight230.65 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN=C(C3=C2C=CO3)Cl
InChIInChI=1S/C12H7ClN2O/c13-12-11-9(6-7-16-11)10(14-15-12)8-4-2-1-3-5-8/h1-7H
InChIKeyDCRQQUDMVYYXNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-4-phenylfuro[2,3-d]pyridazine: Identity & Scaffold


7-Chloro-4-phenylfuro[2,3-d]pyridazine is a heterocyclic small molecule comprising a fused furo[2,3-d]pyridazine core . The compound bears a phenyl substituent at the 4-position and a chloro group at the 7-position, offering distinct synthetic handles for further derivatization . While direct primary biological characterization of this specific analog is limited in the public literature, the furo[2,3-d]pyridazine scaffold is a recognized privileged structure in medicinal chemistry, serving as the core of clinically investigated kinase inhibitors such as telatinib (BAY 57-9352) [1].

7-Chloro-4-phenylfuro[2,3-d]pyridazine: Precise Substitution Criticality


The furo[2,3-d]pyridazine scaffold is not a monolithic entity; its biological and chemical utility is exquisitely sensitive to the precise nature and position of substituents . Generic substitution among available analogs—such as replacing the 7-chloro group with a hydroxyl, amino, or alternative heteroaryl moiety—fundamentally alters the compound's reactivity in nucleophilic aromatic substitution (SNAr) reactions and its potential for target engagement . For instance, the conversion of the 7-chloro group to an alkoxy or amino linkage is a key step in the synthesis of potent kinase inhibitors like telatinib, where the 4- and 7-positions are elaborated with specific pharmacophores to achieve high affinity for VEGFR2/3 and PDGFRα [1]. Consequently, using a structurally similar but differently substituted furo[2,3-d]pyridazine as a synthetic intermediate would either fail to yield the desired derivative or lead to a compound with an altered and potentially inactive pharmacological profile.

7-Chloro-4-phenylfuro[2,3-d]pyridazine: Quantitative Differentiation


Superior SNAr Substrate vs. 4,7-Dichloro Analogs

The 7-chloro substituent in 7-chloro-4-phenylfuro[2,3-d]pyridazine provides a specific and highly reactive handle for nucleophilic aromatic substitution (SNAr). In contrast, the common comparator 4,7-dichlorofuro[2,3-d]pyridazine possesses two reactive sites, leading to complex regioisomeric mixtures upon derivatization. The synthetic route for telatinib, a clinically investigated furo[2,3-d]pyridazine kinase inhibitor, exemplifies this challenge: the symmetrical 4,7-dichlorofuro[2,3-d]pyridazine intermediate yields both the desired 7-chloro-N-(4-chlorophenyl)furo[2,3-d]pyridazin-4-amine and the undesired 4-chloro isomer, requiring separation and reducing overall yield [1]. By contrast, the pre-installed phenyl group at the 4-position in 7-chloro-4-phenylfuro[2,3-d]pyridazine blocks one reactive site, effectively directing any subsequent SNAr exclusively to the 7-position. This chemoselectivity eliminates the formation of regioisomeric byproducts, simplifying purification and increasing the effective yield of the desired 7-substituted derivative.

Synthetic Chemistry Medicinal Chemistry Nucleophilic Aromatic Substitution

Synthetic Accessibility vs. 4,7-Dichloro Analogs

The synthesis of 7-chloro-4-phenylfuro[2,3-d]pyridazine is achieved through a well-defined, high-yielding chlorination of the corresponding 7-ol precursor using POCl3. A representative patent procedure details the conversion of 4-phenylfuro[3,2-d]pyridazin-7-ol (0.327 g, 1.5 mmol) to the target compound in 5 mL POCl3 with pyridine at 130°C for 3 hours, yielding the product as an off-white solid with confirmation by LCMS and MS (m/z=231 [M+H]+) . This direct route contrasts sharply with the multi-step synthesis required for the common 4,7-dichlorofuro[2,3-d]pyridazine comparator. As illustrated in the telatinib synthetic pathway, generating the 4,7-dichloro scaffold necessitates first constructing the furo[2,3-d]pyridazine-4,7(5H,6H)-dione core, followed by a separate chlorination step with POCl3 to install both chlorines [1]. The direct, scalable route to 7-chloro-4-phenylfuro[2,3-d]pyridazine translates to a more reliable and efficient supply chain for procurement.

Process Chemistry Synthetic Methodology Heterocyclic Synthesis

Kinase Inhibition Evidence from Telatinib

The furo[2,3-d]pyridazine scaffold is not merely a theoretical kinase inhibitor motif; it is the core of telatinib (BAY 57-9352), a compound that has advanced through Phase II clinical trials. Telatinib is a potent, orally bioavailable inhibitor of VEGFR2/3, c-Kit, and PDGFRα tyrosine kinases [1]. Its potency and selectivity arise directly from the specific substitution pattern on the furo[2,3-d]pyridazine core: a (4-chlorophenyl)amino group at the 4-position and a [2-(methylcarbamoyl)pyridin-4-yl]methoxy group at the 7-position [2]. While the exact IC50 values for telatinib are not publicly available in the reviewed sources, its advancement to Phase II clinical trials for gastric cancer in combination with standard chemotherapy (docetaxel) provides a high level of validation for the furo[2,3-d]pyridazine scaffold's ability to generate potent and clinically relevant kinase inhibitors [3]. This established class-level activity suggests that 7-chloro-4-phenylfuro[2,3-d]pyridazine, with its appropriately placed phenyl and chloro groups, is a strategically valuable starting point for developing novel kinase inhibitors.

Kinase Inhibition Oncology Angiogenesis

Furopyridazinone-Based G-Quadruplex Ligands

The furo[2,3-d]pyridazine scaffold has demonstrated a unique and orthogonal mode of action beyond kinase inhibition. A study by Amato et al. (2018) evaluated a small series of furo[2,3-d]pyridazin-4(5H)-one derivatives for their ability to target and stabilize G-quadruplex (G4) DNA structures in the promoter region of the BCL2 oncogene [1]. Biophysical assays showed that two derivatives from this series could bind to the BCL2 G4 with good selectivity [2]. Importantly, one ligand not only bound the G4 target but also significantly inhibited BCL2 gene transcription, leading to a substantial decrease in Bcl-2 protein expression and significant cytotoxicity in the Jurkat human T-lymphoblastoid cell line [3]. This finding expands the potential application of the furo[2,3-d]pyridazine scaffold into the realm of G4-targeted therapeutics, a field distinct from traditional ATP-competitive kinase inhibition. The presence of the chloro and phenyl substituents on 7-chloro-4-phenylfuro[2,3-d]pyridazine provides a distinct chemical starting point for exploring this alternative mechanism.

G-Quadruplex Targeting Anticancer Research Transcriptional Regulation

7-Chloro-4-phenylfuro[2,3-d]pyridazine: R&D Applications


VEGFR/PDGFR Inhibitor Analog Synthesis

Procure 7-chloro-4-phenylfuro[2,3-d]pyridazine as a key synthetic intermediate for generating focused libraries of novel kinase inhibitors. The core scaffold is validated by the clinical candidate telatinib, a potent inhibitor of VEGFR2/3, c-Kit, and PDGFRα [1]. The chloro group at the 7-position serves as a single, unambiguous handle for SNAr derivatization, enabling the systematic exploration of structure-activity relationships (SAR) at this critical vector while avoiding the formation of regioisomeric mixtures that plague the use of 4,7-dichlorofuro[2,3-d]pyridazine .

G-Quadruplex-Targeting Agent Synthesis

Utilize 7-chloro-4-phenylfuro[2,3-d]pyridazine as a starting point for developing novel G-quadruplex (G4) ligands. The furo[2,3-d]pyridazinone scaffold has been shown to yield drug-like molecules that selectively bind to and stabilize the BCL2 promoter G4, leading to downregulation of the anti-apoptotic Bcl-2 protein and cytotoxicity in cancer cells [2]. This compound, with its distinct 7-chloro and 4-phenyl substitution pattern, offers a new vector for optimization within this emerging and orthogonal mechanism of action, distinct from ATP-competitive kinase inhibition.

Chemical Biology Probe Development

Employ 7-chloro-4-phenylfuro[2,3-d]pyridazine for the preparation of affinity chromatography matrices or biotinylated probes. The compound's single reactive chloro group facilitates chemoselective conjugation to linkers under mild SNAr conditions, enabling the creation of immobilized analogs for pull-down experiments. Such probes can be utilized to identify and validate the protein targets of the furo[2,3-d]pyridazine scaffold, thereby elucidating its mechanism of action and de-risking its development as a novel therapeutic agent .

Quote Request

Request a Quote for 7-chloro-4-phenylfuro[2,3-d]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.